1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea
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Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H16FN5O and its molecular weight is 289.314. The purity is usually 95%.
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Biological Activity
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and as an inhibitor of specific enzyme pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound exhibits its biological effects primarily through the inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. This inhibition is crucial in various cancer types where FGFR signaling is aberrantly activated.
Inhibition of FGFR Tyrosine Kinases
Research indicates that similar compounds have shown potent inhibition against FGFR1, FGFR2, and FGFR3. For instance, a study demonstrated that a related pyrimidinyl urea compound (NVP-BGJ398) exhibited significant antitumor activity in bladder cancer models overexpressing FGFR3 . The mechanism involves disrupting the ligand-receptor interaction, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
The anticancer potential of this compound has been explored through various preclinical studies. Notably:
- Case Study 1 : In vitro studies showed that this compound effectively inhibited cell growth in several cancer cell lines, including those derived from breast and lung cancers. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity .
- Case Study 2 : In vivo experiments using xenograft models revealed that treatment with this compound resulted in significant tumor regression compared to control groups, with a reduction in tumor volume by up to 70% after four weeks of treatment .
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Activity : Some derivatives of pyrimidine compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria, although specific data on this compound's activity is still limited .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | IC50/Effect | Model/Study |
---|---|---|
Anticancer (e.g., breast cancer) | 0.5 - 5 µM | In vitro cell line studies |
Tumor regression | Up to 70% reduction | In vivo xenograft models |
Anti-inflammatory | Not quantified | Preliminary studies |
Antimicrobial | Limited data | Related pyrimidine compounds |
Properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDIFJIZFKPKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.